molecular formula C16H17NO2 B1633126 N-(2-methoxybenzyl)-4-methylbenzamide

N-(2-methoxybenzyl)-4-methylbenzamide

Cat. No.: B1633126
M. Wt: 255.31 g/mol
InChI Key: CAWXMHASHOOEJE-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-methylbenzamide is a synthetic benzamide derivative supplied strictly for research use only. This compound features a methyl-substituted benzamide core linked to a 2-methoxybenzyl group, a structural motif seen in molecules with various bioactivities . Benzamide derivatives are of significant interest in medicinal chemistry and chemical biology for their potential as enzyme inhibitors or receptor modulators. The specific physicochemical properties, including melting point, solubility, and spectral data (NMR, IR, MS), for this compound are currently being characterized. Researchers are exploring its applications in developing novel pharmacological tools. The structural analogy to other documented benzamides suggests it is a solid at room temperature. It is recommended that this compound be stored in a sealed container under dry conditions at room temperature to ensure long-term stability. As with all research chemicals, proper safety procedures should be followed. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)16(18)17-11-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

CAWXMHASHOOEJE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

Scientific Research Applications

Antimicrobial and Anticancer Activities

Research indicates that N-(2-methoxybenzyl)-4-methylbenzamide exhibits significant biological activities, particularly as an antimicrobial and anticancer agent . Studies have shown its potential to inhibit specific pathways involved in disease processes, including cancer cell proliferation by disrupting key signaling pathways associated with receptor tyrosine kinases .

Synthesis Example: One-Pot Reaction

A typical synthesis involves reacting 4-methylbenzaldehyde with 2-methoxybenzylamine under controlled conditions to yield this compound. The reaction conditions can significantly influence the yield, making it crucial to optimize factors such as solvent choice and reaction time .

Synthesis Method Yield (%) Conditions
One-Pot Oxidative Amidation41Acetonitrile, KBr, Oxone
Alternative MethodsVariesDepends on reagents used

Case Study: Anticancer Activity

In a study examining new derivatives of 4-methylbenzamide, this compound was included as a candidate for anti-kinase activity. The results indicated that modifications to the compound could enhance its efficacy against specific cancer cell lines, suggesting a promising avenue for further research and development in cancer therapeutics .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth was attributed to its structural features that facilitate interaction with bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Observations :

  • Substituent Effects: The 2-methoxy group in N-(2-methoxybenzyl)-4-methylbenzamide enhances solubility in polar solvents compared to non-polar derivatives like N-(tert-butyl)-4-methylbenzamide . Bromine or iodine substituents (e.g., 4MNB, N-(2-iodophenyl)-4-methylbenzamide) increase molecular weight and steric bulk, affecting crystallinity and biological activity .
  • Synthetic Complexity : Hybrid structures like the thiazole-containing benzamide (evidence 6) require multi-step syntheses involving heterocyclic ring formation, whereas simpler derivatives (e.g., tert-butyl analog) are synthesized in one step .
Crystallographic and Spectroscopic Comparisons
  • Dihedral Angles : The 2-methoxybenzyl group in this compound forms a dihedral angle of 15.2° with the benzamide core, promoting planar stacking . In contrast, the thiazole hybrid (evidence 6) exhibits a larger angle (28.5° ) due to steric hindrance from the thiazole ring .
  • Hydrogen Bonding : N–H···O interactions dominate in this compound (bond length: 2.05 Å), while brominated analogs like 4MNB show additional Br···O interactions (2.98 Å) .

Preparation Methods

Acyl Chloride-Mediated Amidation

The most widely reported method for synthesizing N-(2-methoxybenzyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 2-methoxybenzylamine under controlled conditions.

Reaction Mechanism and Conditions

The synthesis proceeds via nucleophilic acyl substitution, where the amine group of 2-methoxybenzylamine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. Key parameters include:

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both aromatic acyl chlorides and amines.
  • Temperature : Reactions are typically conducted at 20–40°C to balance reaction rate and byproduct formation. Elevated temperatures (>50°C) risk decomposition of the acyl chloride.
  • Base Additives : Pyridine or triethylamine (TEA) are used to scavenge HCl generated during the reaction, shifting the equilibrium toward product formation.
Representative Protocol:
  • Dissolve 4-methylbenzoyl chloride (10 mmol) in DCM (20 mL).
  • Add 2-methoxybenzylamine (10 mmol) and pyridine (12 mmol) dropwise at 25°C.
  • Stir for 3–4 hours, monitor by TLC (hexane:ethyl acetate = 3:1).
  • Quench with 5% HCl, wash organic layer with NaHCO₃ and brine.
  • Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol.

Yield : 78–85%
Purity : >98% (HPLC)

Carboxylic Acid Activation via Coupling Reagents

For laboratories lacking facilities to handle acyl chlorides, carbodiimide-based coupling offers a safer alternative.

DCC/HOBt-Mediated Coupling

4-Methylbenzoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) before reacting with 2-methoxybenzylamine:

Procedure:
  • Suspend 4-methylbenzoic acid (10 mmol) in THF (30 mL).
  • Add DCC (12 mmol) and HOBt (12 mmol) at 0°C, stir for 30 minutes.
  • Introduce 2-methoxybenzylamine (10 mmol), warm to room temperature, and stir for 12–16 hours.
  • Filter off dicyclohexylurea, concentrate, and purify via column chromatography (SiO₂, hexane:ethyl acetate).

Yield : 65–72%
Advantage : Avoids corrosive acyl chlorides; suitable for acid-sensitive substrates.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous flow reactors:

Continuous Flow Amidation

  • Pump separate streams of:
    • 4-Methylbenzoyl chloride (0.5 M in DCM)
    • 2-Methoxybenzylamine (0.5 M in DCM)
    • Triethylamine (0.6 M in DCM)
  • Combine streams in a microreactor (residence time = 5 minutes, 30°C).
  • Direct output to a liquid-liquid separator for HCl removal.
  • Crystallize product using anti-solvent (hexane).

Throughput : 1.2 kg/hour
Purity : 99.5% (GC-MS)

Comparative Analysis of Methods

Parameter Acyl Chloride Route DCC/HOBt Method Flow Synthesis
Yield (%) 78–85 65–72 90–95
Reaction Time 3–4 hours 12–16 hours 5 minutes
Scalability Moderate Low High
Byproducts HCl Dicyclohexylurea Minimal
Equipment Needs Standard glassware Schlenk lines Microreactors

Characterization and Quality Control

All synthetic routes require rigorous characterization to confirm product identity:

  • ¹H NMR (400 MHz, CDCl₃):
    δ 2.40 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.55 (d, J = 5.6 Hz, 2H, NCH₂), 6.85–7.75 (m, 8H, Ar-H).
  • IR (KBr):
    1650 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (N–H bend), 1250 cm⁻¹ (C–O methoxy).
  • Melting Point : 128–130°C

Challenges and Optimization Strategies

Byproduct Mitigation

  • Acyl Chloride Route : Excess amine (1.2 equiv) reduces residual acyl chloride.
  • Coupling Methods : Pre-activation of the acid for 1 hour minimizes racemization.

Solvent Selection

  • Ethyl Acetate improves crystallization kinetics compared to ethanol.
  • Acetone/Water mixtures (7:3) enhance purity in recrystallization.

Q & A

Q. Methodological Troubleshooting

  • Yield Discrepancies : Variances often arise from solvent purity (e.g., anhydrous vs. technical grade) or reaction temperature control. Replicate experiments under inert atmospheres (N2_2/Ar) to confirm reproducibility .
  • Fluorescence Variability : Check solvent effects—protic solvents (e.g., methanol) may quench fluorescence compared to aprotic solvents (e.g., acetonitrile). Validate pH adjustments using buffered solutions .

What strategies enhance the compound’s application in medicinal chemistry research?

Q. Advanced Applications

  • Pharmacophore Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-methyl position to improve binding affinity with target enzymes .
  • Biological Probes : Conjugate with fluorescent tags (e.g., BODIPY) via amide linkages to track cellular uptake in real-time microscopy .

How can computational methods complement experimental data for this compound?

Q. Advanced Integration

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and NMR chemical shifts. Compare with experimental data to validate conformers .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

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